molecular formula C19H12O3 B10846083 9-Hydroxy-7,8-benzoflavone

9-Hydroxy-7,8-benzoflavone

Cat. No.: B10846083
M. Wt: 288.3 g/mol
InChI Key: UQEKEVFKEDHKOB-UHFFFAOYSA-N
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Description

It is a potent inhibitor of the enzyme aromatase, which converts testosterone to estrogen . This compound is known for its significant pharmacological activities and has been widely studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Hydroxy-7,8-benzoflavone can be synthesized from 2-naphthol and cinnamaldehyde . The reaction involves the condensation of 2-naphthol with cinnamaldehyde under acidic conditions to form the flavone structure. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 9-Hydroxy-7,8-benzoflavone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the flavone structure can be reduced to form dihydroflavones.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroflavones and related compounds.

    Substitution: Halogenated or nitrated flavones.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 9-Hydroxy-7,8-benzoflavone is unique due to its specific inhibitory action on aromatase and its potential therapeutic applications in hormone-related conditions. Its structural features, such as the hydroxyl group at the 9th position, contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C19H12O3

Molecular Weight

288.3 g/mol

IUPAC Name

10-hydroxy-2-phenylbenzo[h]chromen-4-one

InChI

InChI=1S/C19H12O3/c20-15-8-4-7-13-9-10-14-16(21)11-17(22-19(14)18(13)15)12-5-2-1-3-6-12/h1-11,20H

InChI Key

UQEKEVFKEDHKOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=CC=C4O)C=C3

Origin of Product

United States

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